molecular formula C9H14Cl2N4 B11867507 (6-Chloro-pyridazin-3-yl)-piperidin-4-yl-amine hydrochloride CAS No. 1185312-21-3

(6-Chloro-pyridazin-3-yl)-piperidin-4-yl-amine hydrochloride

Cat. No.: B11867507
CAS No.: 1185312-21-3
M. Wt: 249.14 g/mol
InChI Key: CCJSOYWTYJLALY-UHFFFAOYSA-N
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Description

(6-Chloro-pyridazin-3-yl)-piperidin-4-yl-amine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a chlorinated pyridazine ring and a piperidine moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-pyridazin-3-yl)-piperidin-4-yl-amine hydrochloride typically involves multiple steps, including the preparation of the piperidine ring, chlorination of the pyridazine ring, and subsequent coupling reactions. The process often starts with the synthesis of piperidine, followed by a substitution reaction to introduce the chloro group on the pyridazine ring. The final step involves the coupling of the two intermediates under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-pyridazin-3-yl)-piperidin-4-yl-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

(6-Chloro-pyridazin-3-yl)-piperidin-4-yl-amine hydrochloride has numerous applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and as a tool for investigating cellular processes.

    Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Chloro-pyridazin-3-yl)-piperidin-4-yl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloro-pyridazin-3-yl)-piperidin-4-yl-amine hydrochloride stands out due to its unique combination of a chlorinated pyridazine ring and a piperidine moiety. This structure imparts specific chemical and biological properties that make it valuable for various applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity, stability, and potential therapeutic benefits .

Properties

CAS No.

1185312-21-3

Molecular Formula

C9H14Cl2N4

Molecular Weight

249.14 g/mol

IUPAC Name

6-chloro-N-piperidin-4-ylpyridazin-3-amine;hydrochloride

InChI

InChI=1S/C9H13ClN4.ClH/c10-8-1-2-9(14-13-8)12-7-3-5-11-6-4-7;/h1-2,7,11H,3-6H2,(H,12,14);1H

InChI Key

CCJSOYWTYJLALY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2=NN=C(C=C2)Cl.Cl

Origin of Product

United States

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